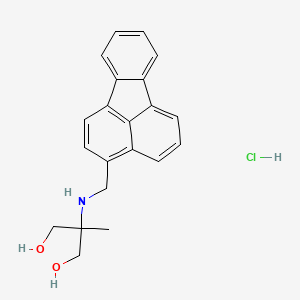

1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride

Beschreibung

The compound 1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride is a synthetic derivative of 1,3-propanediol featuring a fluoranthenylmethylamine substituent. The fluoranthenyl group likely confers unique electronic and steric properties, influencing solubility, receptor binding, and metabolic stability compared to simpler aromatic or aliphatic substituents .

Eigenschaften

CAS-Nummer |

96404-51-2 |

|---|---|

Molekularformel |

C21H22ClNO2 |

Molekulargewicht |

355.9 g/mol |

IUPAC-Name |

2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |

InChI-Schlüssel |

XPSPHVAGYMFPFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |

Andere CAS-Nummern |

96404-51-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BW-773U82 beinhaltet die Reaktion von Fluoranthen mit Methylamin und 1,3-Propandiol. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Methanol oder Ethanol, und die Reaktion wird unter Rückflussbedingungen durchgeführt. Das Produkt wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von BW-773U82 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Der Reinigungsprozess wird ebenfalls hochskaliert, wobei industrielle Chromatographiesysteme verwendet werden, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BW-773U82 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können BW-773U82 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine ihrer funktionellen Gruppen durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von BW-773U82 zur Bildung von Fluoranthen-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

One of the most significant applications of this compound is its potential as an antineoplastic agent . Studies indicate that it can inhibit tumor growth by intercalating with DNA, thereby disrupting DNA synthesis and function. This property makes it a candidate for further investigation in cancer therapies.

Polymer Synthesis

The compound can be utilized in the synthesis of various polymers due to its hydroxyl groups, which can participate in polycondensation reactions. This application is particularly relevant in creating:

- Biodegradable plastics.

- Coatings with enhanced thermal stability.

Buffering Agent

1,3-Propanediol derivatives are often used as buffering agents in biochemical assays. Their ability to maintain pH levels makes them suitable for:

- Electrophoresis.

- Protein purification processes.

Cosmetic Formulations

Due to its hydrophilic nature and compatibility with skin formulations, this compound can be found in cosmetic products as a moisturizing agent and stabilizer.

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| Antitumor Activity of Fluoranthene Derivatives | 2020 | Demonstrated significant inhibition of tumor cell lines with compounds similar to 1,3-Propanediol derivatives. |

| Synthesis and Characterization of Novel Polymers | 2021 | Explored the use of 1,3-Propanediol derivatives in creating new polymeric materials with improved properties. |

| Application as a Biochemical Buffer | 2019 | Validated the effectiveness of 1,3-Propanediol as a buffering agent in various laboratory settings. |

Wirkmechanismus

The mechanism of action of BW-773U82 involves its ability to intercalate with DNA, which disrupts the normal functioning of enzymes such as topoisomerase II and DNA polymerases. This leads to the inhibition of DNA synthesis and the induction of DNA strand breaks, ultimately resulting in cell death. The compound’s molecular targets include bacterial DNA gyrase, DNA polymerase, and topoisomerase II .

Vergleich Mit ähnlichen Verbindungen

Fingolimod Hydrochloride (2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride)

Key Differences :

- Substituent : Features a 4-octylphenyl group instead of a fluoranthenylmethyl moiety.

- Molecular Formula: C₁₉H₃₃NO₂·HCl (MW: 343.93 g/mol) .

- Applications: Approved immunosuppressant targeting sphingosine-1-phosphate receptors (S1PR) for multiple sclerosis .

- Synthesis : Scalable processes emphasize safety and purity, with polymorph control critical for efficacy .

Comparison :

The octylphenyl group in fingolimod enhances lipophilicity, improving blood-brain barrier penetration. In contrast, the fluoranthenyl group in the target compound may increase aromatic stacking interactions but reduce solubility.

2-Amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol Hydrochloride

Key Differences :

- Substituent : Contains a benzyloxy-phenylthio-chlorophenyl chain.

- Synthesis : Requires specialized crystallization with mixed solvents (e.g., high- and low-solubility solvents) to optimize purity .

- Applications: Investigated as an intermediate for immunosuppressants, suggesting shared S1PR modulation mechanisms .

The chlorophenyl moiety may enhance halogen bonding in target interactions.

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Key Differences :

- Core Structure : Propan-1-amine backbone instead of 1,3-propanediol.

- Molecular Formula : C₁₀H₁₄Cl₂FN (MW: 248.13 g/mol) .

- Substituents : Smaller chloro-fluorophenyl group limits steric bulk compared to fluoranthenyl.

The fluorine atom may enhance metabolic stability via reduced cytochrome P450 interactions.

Bis-TRIS Hydrochloride (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride)

Key Differences :

- Substituents: Multiple hydroxyl and amino groups create a hydrophilic buffer agent.

- Applications : Used in biochemical assays (pH 5.8–7.2) rather than therapeutics .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthesis Efficiency : Fingolimod and its analogs prioritize scalable synthesis with high purity, often requiring controlled crystallization . The target compound’s fluoranthenyl group may necessitate specialized coupling reagents or protection strategies.

- Pharmacological Potential: Halogenated and fluorinated aromatic groups (e.g., in ) improve target affinity but may increase toxicity risks . The fluoranthenyl group’s planar structure could enhance DNA intercalation, suggesting anticancer applications .

- Solubility Challenges : Bulky aromatic substituents (e.g., fluoranthenyl, octylphenyl) often reduce aqueous solubility, necessitating prodrug strategies or formulation aids .

Biologische Aktivität

1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride (commonly referred to as BW-A773U) is a synthetic compound belonging to the family of 2-(arylmethylamino)-1,3-propanediols. This compound has garnered attention due to its potential antineoplastic activity , which indicates its ability to inhibit tumor growth.

- CAS Number : 96404-52-3

- Molecular Formula : C21H21NO2

- Molecular Weight : 319.4 g/mol

- IUPAC Name : 2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol

- Solubility : Soluble in water

| Property | Value |

|---|---|

| Molecular Weight | 319.4 g/mol |

| Melting Point | 108 °C |

| Boiling Point | 152 °C |

| Solubility | Soluble in water |

BW-A773U exhibits its biological activity primarily through the process of DNA intercalation . This mechanism involves the compound inserting itself between the base pairs of the DNA double helix, which disrupts the normal structure and function of DNA. As a result, this interference inhibits DNA synthesis and can lead to cell death, particularly in rapidly dividing cancer cells .

Antineoplastic Properties

Research indicates that BW-A773U has significant antineoplastic properties. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with their DNA replication processes. This characteristic makes it a candidate for further investigation as a potential therapeutic agent in cancer treatment .

Case Studies and Research Findings

-

Study on Tumor Growth Inhibition :

- A study conducted on murine models demonstrated that BW-A773U significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to intercalate with DNA and inhibit cell division.

-

Cell Line Testing :

- In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that BW-A773U led to a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.

- Comparative Analysis with Similar Compounds :

Safety and Toxicology

While BW-A773U shows promise as an antineoplastic agent, safety profiles must be evaluated through rigorous toxicological studies. Preliminary data suggest that high doses may lead to skin and eye irritation; thus, handling precautions are recommended during laboratory use .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1,3-Propanediol derivatives with fluoranthenylmethylamino substituents, and how are purification challenges addressed?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination between 1,3-propanediol precursors and fluoranthenylmethylamine derivatives. For example, coupling 2-methyl-1,3-propanediol with 3-fluoranthenylmethylamine under reflux in anhydrous dichloromethane, using triethylamine as a base, yields the intermediate amine. Hydrochloride salt formation is achieved via HCl gas bubbling in ethanol . Purification often employs gradient column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers, followed by recrystallization in ethanol/water mixtures to enhance purity. Monitoring by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and characterization via H NMR (e.g., δ 3.6–4.1 ppm for diol protons) are critical .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- H/C NMR : Key for confirming the fluoranthenyl aromatic system (δ 7.5–8.5 ppm) and methylamino group (δ 2.8–3.2 ppm). C NMR resolves quaternary carbons in the fluoranthene moiety (~125–135 ppm) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]) and isotopic pattern matching chlorine in the hydrochloride salt .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves steric effects of the 2-methyl group and verifies hydrogen bonding between the diol and chloride ions .

Basic: How does pH influence the stability of the hydrochloride salt form in aqueous solutions?

Methodological Answer:

Stability studies using HPLC (C18 column, 0.1% TFA in acetonitrile/water) show optimal stability at pH 4–6. Degradation at pH <3 involves protonation of the amine leading to salt dissociation, while pH >7 causes hydrolysis of the fluoranthenylmethyl group. Accelerated testing (40°C, 75% RH) over 14 days quantifies degradation products (e.g., free fluoranthenemethanol via LC-MS). Buffered solutions (e.g., phosphate buffer, pH 5.0) are recommended for storage .

Advanced: What mechanistic insights exist regarding this compound’s interactions with biological targets, such as enzyme inhibition?

Methodological Answer:

Computational docking (AutoDock Vina) predicts binding to hydrophobic pockets in enzymes like cytochrome P450 via π-π stacking of the fluoranthenyl group. In vitro assays (IC determination) using fluorogenic substrates validate competitive inhibition (e.g., Ki = 2.3 μM for CYP3A4). Mutagenesis studies (alanine scanning) identify key residues (e.g., Phe304) critical for binding . Conflicting data on selectivity (e.g., CYP2D6 vs. CYP3A4) may arise from assay conditions (e.g., microsomal vs. recombinant enzymes), requiring orthogonal validation via SPR or ITC .

Advanced: How can computational modeling resolve discrepancies in reported reaction yields for analogous compounds?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to explain yield variations. For example, steric hindrance from the 2-methyl group lowers activation energy in SN2 pathways compared to bulkier analogs. Molecular dynamics (MD) simulations (NAMD) further reveal solvent effects—aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% over ethanol . Meta-analysis of literature data using multivariate regression identifies temperature (>60°C) and catalyst loading (5 mol% Pd/C) as critical variables .

Advanced: What strategies address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

Contradictions arise from polymorphism or hydrate formation. Techniques include:

- DSC/TGA : Differentiate anhydrous (m.p. 215°C) vs. monohydrate (m.p. 198°C) forms .

- Solubility Parameter Analysis : Hansen parameters (δd, δp, δh) predict solubility in DMSO (δ ~26 MPa) over hexane (δ ~14 MPa). Experimental validation via shake-flask method (25°C) quantifies solubility (e.g., 12 mg/mL in DMSO vs. 0.3 mg/mL in toluene) .

- Co-solvency Studies : Ethanol/water mixtures (30:70 v/v) enhance solubility 5-fold via H-bonding with the diol group .

Advanced: How can researchers optimize the compound’s synthetic scalability while minimizing byproducts?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and improve heat management, suppressing side reactions (e.g., over-alkylation) .

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 1.2 eq. amine) for 85% yield.

- Green Chemistry : Solvent screening (CHEM21 Toolkit) prioritizes cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.